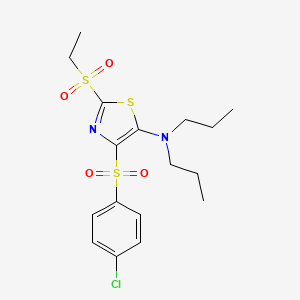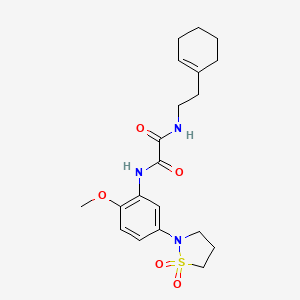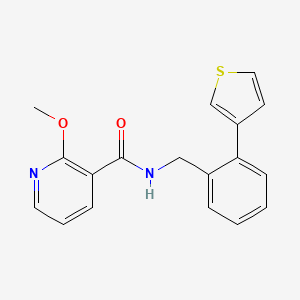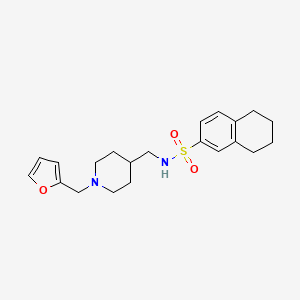
4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N,N-dipropylthiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N,N-dipropylthiazol-5-amine, also known as CPDT, is a thiazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. CPDT is a synthetic compound that has a unique chemical structure, which makes it an interesting subject for research.
Mecanismo De Acción
The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N,N-dipropylthiazol-5-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. 4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N,N-dipropylthiazol-5-amine has been shown to inhibit the activity of various enzymes, including proteases and kinases, which play important roles in various biological processes. 4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N,N-dipropylthiazol-5-amine has also been shown to interact with certain proteins, leading to changes in their conformation and activity.
Biochemical and Physiological Effects
4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N,N-dipropylthiazol-5-amine has been shown to have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, 4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N,N-dipropylthiazol-5-amine has been shown to have anti-inflammatory, antiproliferative, and antidiabetic effects. 4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N,N-dipropylthiazol-5-amine has also been shown to have antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics.
In biochemistry, 4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N,N-dipropylthiazol-5-amine has been used to study the interactions between enzymes and proteins, providing valuable insights into the molecular mechanisms underlying various biological processes. 4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N,N-dipropylthiazol-5-amine has also been used to study the structure and function of various proteins, leading to the development of new drugs and therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N,N-dipropylthiazol-5-amine has several advantages for lab experiments, including its high purity and stability, which make it suitable for various research applications. 4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N,N-dipropylthiazol-5-amine is also relatively easy to synthesize, making it readily available for research purposes. However, 4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N,N-dipropylthiazol-5-amine has some limitations, including its potential toxicity and limited solubility in certain solvents, which can affect its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on 4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N,N-dipropylthiazol-5-amine, including the development of new drugs and therapies for various diseases, the study of its interactions with proteins and enzymes, and the synthesis of new materials with unique properties. Some specific areas for future research include:
- Further optimization of the synthesis method for 4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N,N-dipropylthiazol-5-amine to improve yields and purity
- The development of new drug candidates based on 4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N,N-dipropylthiazol-5-amine for the treatment of cancer, inflammation, and other diseases
- The study of the mechanism of action of 4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N,N-dipropylthiazol-5-amine and its interactions with proteins and enzymes
- The synthesis of new materials incorporating 4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N,N-dipropylthiazol-5-amine for various applications, including electronics and energy storage.
In conclusion, 4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N,N-dipropylthiazol-5-amine is a thiazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. 4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N,N-dipropylthiazol-5-amine has been extensively studied for its potential as a drug candidate and as a tool for studying the interactions between proteins and enzymes. 4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N,N-dipropylthiazol-5-amine has several advantages for lab experiments, including its high purity and stability, but also has some limitations, including its potential toxicity and limited solubility in certain solvents. There are several future directions for research on 4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N,N-dipropylthiazol-5-amine, including the development of new drugs and therapies, the study of its interactions with proteins and enzymes, and the synthesis of new materials with unique properties.
Métodos De Síntesis
4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N,N-dipropylthiazol-5-amine is synthesized using a multistep process that involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-ethylsulfonyl-N,N-dipropylthiazol-5-amine in the presence of a base. The resulting intermediate is then treated with a reducing agent to yield 4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N,N-dipropylthiazol-5-amine. The synthesis of 4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N,N-dipropylthiazol-5-amine has been optimized to produce high yields and purity, making it suitable for various research applications.
Aplicaciones Científicas De Investigación
4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N,N-dipropylthiazol-5-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N,N-dipropylthiazol-5-amine has been evaluated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and diabetes. 4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N,N-dipropylthiazol-5-amine has also been studied for its antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics.
In biochemistry, 4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N,N-dipropylthiazol-5-amine has been used as a tool to study the mechanism of action of various enzymes and proteins. 4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N,N-dipropylthiazol-5-amine has been shown to inhibit the activity of certain enzymes, which has led to the development of new drugs and therapies. 4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N,N-dipropylthiazol-5-amine has also been used to study the interactions between proteins and other molecules, providing valuable insights into the molecular mechanisms underlying various biological processes.
In materials science, 4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N,N-dipropylthiazol-5-amine has been used as a building block for the synthesis of new materials with unique properties. 4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N,N-dipropylthiazol-5-amine has been incorporated into various polymer matrices to produce materials with improved mechanical and thermal properties. 4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N,N-dipropylthiazol-5-amine has also been used as a dopant in organic semiconductors, leading to the development of new electronic devices with enhanced performance.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-ethylsulfonyl-N,N-dipropyl-1,3-thiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O4S3/c1-4-11-20(12-5-2)16-15(19-17(25-16)26(21,22)6-3)27(23,24)14-9-7-13(18)8-10-14/h7-10H,4-6,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFMCSWRVFQHKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=C(N=C(S1)S(=O)(=O)CC)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N,N-dipropylthiazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B2566898.png)


![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2566902.png)

![2-(3-Methoxyphenyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole](/img/structure/B2566904.png)



![(E)-3-cyclohexyl-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2566913.png)
![3-(4-methoxyphenyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2566915.png)
![12-(4-Bromobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2566916.png)
![5,6-Dimethyl-2-(prop-2-enylthio)-4-thieno[2,3-d]pyrimidinamine](/img/structure/B2566917.png)
![1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea](/img/no-structure.png)